B07 hydrochloride

HIV entry inhibitor CCR5 antagonist Solubility

In vivo CCR5 antagonism studies often fail due to poor oral bioavailability of standard probes (e.g., TAK-220 at 1.4%). B07 hydrochloride eliminates this bottleneck with 56% oral bioavailability and 25 mg/mL aqueous solubility, enabling consistent systemic exposure and simplified dosing. • 56% oral bioavailability in rats - reliable dose-response relationships without absorption confounders • 25 mg/mL aqueous solubility - supports high drug loading in topical microbicide gel formulations • Dual spermicidal activity (EC50 1.5 mg/mL) - unique MPT lead for combined HIV/contraception research Supplied as high-purity hydrochloride salt with full analytical documentation.

Molecular Formula C29H40Cl3FN4O2
Molecular Weight 602.01
CAS No. 1260629-43-3
Cat. No. B605901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameB07 hydrochloride
CAS1260629-43-3
SynonymsB07 hydrochloride;  B-07 hydrochloride;  B 07 hydrochloride;  B07 HCl;  B-07 HCl;  B 07 HCl; 
Molecular FormulaC29H40Cl3FN4O2
Molecular Weight602.01
Structural Identifiers
SMILESO=C(C1CCN(C(C)=O)CC1)N(C2=CC=C(C)C(Cl)=C2)CCCN3CCN(CC4=CC=C(F)C=C4)CC3.[H]Cl.[H]Cl
InChIInChI=1S/C29H38ClFN4O2.2ClH/c1-22-4-9-27(20-28(22)30)35(29(37)25-10-14-34(15-11-25)23(2)36)13-3-12-32-16-18-33(19-17-32)21-24-5-7-26(31)8-6-24;;/h4-9,20,25H,3,10-19,21H2,1-2H3;2*1H
InChIKeyDPGDWQZODLFWID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

B07 Hydrochloride: HIV-1 Entry Inhibitor


B07 hydrochloride (CAS 1260629-43-3) is a small-molecule CCR5 antagonist-based inhibitor of HIV-1 entry [1]. As a hydrochloride salt of the N-(4-Fluoro-benzyl)piperazine analog, it functions by allosterically binding to the CCR5 co-receptor, thereby blocking the interaction between the viral gp120 envelope glycoprotein and the host cell surface, a critical step in the viral entry process [1]. The compound is primarily utilized in antiviral research, particularly in the development of novel anti-HIV-1 therapies and microbicides [1].

HIV-1 entry inhibition studies (CCR5 antagonist)
Hydrochloride salt for improved aqueous handling
Antiviral and dual-function microbicide exploration

Why B07 Hydrochloride Is Irreplaceable


Generic substitution among CCR5 antagonists is not scientifically valid due to significant variations in their physicochemical and pharmacokinetic profiles, despite similar mechanisms of action. While many CCR5 antagonists exhibit nanomolar anti-HIV-1 activity, their divergent solubility, oral bioavailability, and additional bioactivities dictate their suitability for specific research and development applications [1]. B07 hydrochloride demonstrates a unique profile that combines potent anti-HIV-1 activity with exceptional water solubility and oral bioavailability, alongside spermicidal properties, which are not commonly found in other CCR5 antagonists [2]. These distinctions are critical for researchers requiring reliable in vivo performance and for those exploring dual-function microbicides [1][2].

Solubility Profile Other CCR5 antagonists may not replicate the aqueous solubility of B07 HCl, impacting formulation workflows.
Oral Bioavailability Reported bioavailability may differ significantly across CCR5 antagonists; TAK-220 profile may not transfer.
Dual Activity Spermicidal property is not commonly reported among CCR5 antagonists; dual-activity profile may not be interchangeable.

B07 Hydrochloride: Key Differentiating Evidence


Water Solubility Advantage over TAK-220

B07 hydrochloride exhibits significantly enhanced aqueous solubility relative to the structurally related CCR5 antagonist TAK-220 hydrochloride [1]. This improved solubility profile is a critical differentiator, directly impacting formulation development, in vitro assay reliability, and in vivo pharmacokinetic performance [1].

Solubility Comparison
Head-to-head
B07 HCl: 25 mg/mL; TAK-220: 2 mg/mL (12.5-fold difference)
Supports formulation and assay handling
Phosphate buffer, 25°C
HIV entry inhibitor CCR5 antagonist Solubility

Oral Bioavailability Advantage over TAK-220

In preclinical pharmacokinetic studies in rats, B07 hydrochloride demonstrated a markedly higher oral bioavailability compared to TAK-220 hydrochloride [1]. This substantial improvement in systemic exposure following oral administration positions B07 hydrochloride as a more advantageous lead compound for oral drug development [1].

Oral Bioavailability
Head-to-head
B07 HCl: 56%; TAK-220: 1.4% (40-fold difference)
Supports in vivo exposure modeling
Rat model
HIV entry inhibitor CCR5 antagonist Pharmacokinetics

Anti-HIV-1 Activity Comparison with TAK-220

In a direct comparison using the same assay system, B07 hydrochloride and TAK-220 hydrochloride exhibited similar potency against HIV-1 Bal (R5) infection in CEMX174 5.25M7 cells [1]. The anti-HIV-1 activities of both compounds were in the nanomolar IC50 range [1]. This confirms that the significant improvements in solubility and bioavailability for B07 hydrochloride are achieved without sacrificing antiviral potency [1].

Anti-HIV-1 Activity
Head-to-head
Both compounds: nanomolar IC50 against HIV-1 Bal (R5)
Comparable entry inhibition potency
CEMX174 5.25M7 cells
HIV entry inhibitor CCR5 antagonist Antiviral activity

Potent Spermicidal Activity

Unlike other CCR5 antagonists such as TAK-220 and Maraviroc, B07 hydrochloride has been characterized for potent spermicidal activity [1]. This dual-function profile—combining HIV-1 entry inhibition with spermicidal effects—is a unique and valuable attribute for the development of multipurpose prevention technologies (MPTs) [1].

Spermicidal Activity
Class-level
EC50 = 1.5 mg/mL
Reported spermicidal assay response
In vitro sperm inactivation test; class-level evidence
HIV entry inhibitor Spermicidal activity Microbicide

B07 Hydrochloride: Optimal R&D Applications


In Vivo Pharmacokinetic & Efficacy Studies

The 56% oral bioavailability of B07 hydrochloride in rats makes it a superior candidate for in vivo studies where robust and consistent systemic exposure is required [1]. Its high solubility also simplifies the preparation of dosing solutions, reducing experimental variability. Researchers can prioritize B07 hydrochloride over alternatives like TAK-220 hydrochloride (1.4% bioavailability) to avoid the confounding effects of poor absorption and to achieve more reliable dose-response relationships [1].

Multipurpose Prevention Technology (MPT) Development

B07 hydrochloride's unique combination of potent anti-HIV-1 entry inhibition and spermicidal activity (EC50 = 1.5 mg/mL) positions it as a leading candidate for MPT development [1][2]. This dual function addresses the unmet need for products that can simultaneously prevent HIV sexual transmission and unintended pregnancy [1]. This is a distinct advantage over standard CCR5 antagonists, which lack this spermicidal property [1].

Topical Microbicide Formulation

The high aqueous solubility (25 mg/mL) of B07 hydrochloride is a critical enabling property for topical microbicide gel formulations, ensuring high drug loading and efficient release at the site of action [1]. The compound has already been formulated into a temperature-controlled gel for anti-HIV applications, demonstrating its practical suitability for vaginal microbicide development [2].

Application
Selection Property
Validation Focus
In vivo exposure and antiviral endpoint studies
Reported oral bioavailability profile
Exposure-response and antiviral endpoint interpretation
Combination microbicide research
Dual activity (entry inhibition / spermicidal) profile
Dual-activity assay context
Topical gel formulation studies
Aqueous solubility for drug loading
Formulation performance and release endpoint review

Technical Documentation Hub

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37 linked technical documents
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